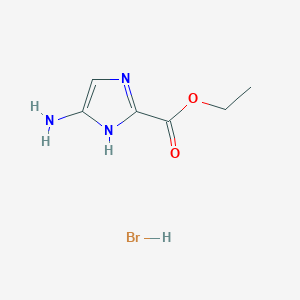
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate, which is then cyclized to produce the imidazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl imidazole-4-carboxylate: Similar in structure but lacks the amino group.
4-Amino-1H-imidazole-2-carboxamide: Contains an amide group instead of an ester group.
1H-Imidazole-4-carboxylic acid: Similar core structure but different functional groups.
Uniqueness
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrobromide is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its hydrobromide form enhances its solubility and stability, making it suitable for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H10BrN3O2 |
|---|---|
Peso molecular |
236.07 g/mol |
Nombre IUPAC |
ethyl 5-amino-1H-imidazole-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C6H9N3O2.BrH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H |
Clave InChI |
YXUQCUQGAOIMGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(N1)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B15329123.png)

![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)



![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)







